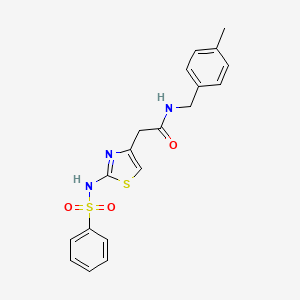

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)picolinamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, and its use has been instrumental in understanding the mechanisms underlying Parkinson's disease.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

Piperidine derivatives, similar to the compound , have been synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. These compounds have shown potential in enhancing acetylcholine content in the brain, which could be beneficial for treating conditions like dementia. For instance, certain piperidine derivatives have been identified as potent inhibitors of AChE, with significant increases in acetylcholine content in the cerebral cortex and hippocampus of rats, highlighting their potential as antidementia agents (Sugimoto et al., 1990).

Medicinal Applications of Pyridine Carboxamides

Studies on pyridine carboxamides, which share a core structural similarity with "N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)picolinamide," reveal their importance in medicinal chemistry. For example, picolinamide has shown promise in reducing iron-induced renal damage and in regulating nicotinamidase activity. This class of compounds is also involved in radio- and chemosensitization, indicating their broad therapeutic potential (Olsen et al., 2003).

Inhibition of Poly (ADP-ribose) Synthetase

Picolinamide has been found to be a strong inhibitor of poly (ADP-ribose) synthetase, which is crucial for DNA repair processes. It has shown protective effects against streptozotocin-induced depression of proinsulin synthesis and reduction of NAD content in pancreatic islets. This suggests its potential role in the treatment of diabetes-related complications (Yamamoto & Okamoto, 1980).

Serotoninergic Receptor Affinity

Picolinamide derivatives, linked to arylpiperazine moieties, have been explored for their affinity towards serotoninergic receptors. These compounds exhibit high specificity and affinity, particularly towards 5-HT1A, 5-HT2A, and 5-HT2C receptors. Such properties make them candidates for developing new therapeutic agents targeting serotoninergic systems, which are implicated in various psychiatric disorders (Fiorino et al., 2017).

Palladium-Catalyzed Intramolecular Amination

Research on the efficient synthesis of azetidines, pyrrolidines, and indolines via palladium-catalyzed intramolecular amination of C-H bonds at the γ and δ positions has highlighted the utility of picolinamide (PA) protected amine substrates. This methodology underscores the importance of unactivated C-H bonds in organic synthesis, showcasing the versatility of picolinamide derivatives in synthetic chemistry (He et al., 2012).

properties

IUPAC Name |

N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c1-26-18-15(5-4-10-21-18)19(25)23-11-7-14(8-12-23)13-22-17(24)16-6-2-3-9-20-16/h2-6,9-10,14H,7-8,11-13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVMVTZDYCZKAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)picolinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2472253.png)

![(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2472254.png)

![Methyl 5-(3-bromophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2472258.png)

![7-(tert-butyl)-1-methyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2472259.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2472269.png)